molecular formula C8H13ClN2O3S B2669327 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856071-25-4

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2669327
M. Wt: 252.71
InChI Key: VGWLMWNTEWTNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClN2O3S. It is a sulfonyl chloride derivative that has been widely used in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is known to react with amino groups in proteins and peptides, resulting in the formation of stable sulfonamide linkages. This reaction can be used to crosslink proteins and peptides, as well as to modify their properties.

Biochemical And Physiological Effects

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to crosslink proteins and peptides. This property can be used to create stable protein and peptide conjugates, which can be used in a variety of applications. However, one of the limitations of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its reactivity with amino groups in proteins and peptides, which can lead to non-specific crosslinking and modification of proteins and peptides.

Future Directions

There are several future directions for the use of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One potential application is in the development of protein and peptide conjugates for use in drug delivery and imaging. Another potential application is in the development of new inhibitors of carbonic anhydrase, which could be used as therapeutics for a variety of diseases. Finally, 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used as a tool for the study of protein-protein interactions and protein structure.

Synthesis Methods

The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved through a multi-step process. The first step involves the reaction of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, resulting in the formation of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research due to its unique properties as a sulfonyl chloride derivative. It has been used as a reagent in the synthesis of various compounds, such as sulfonamides, sulfonylureas, and sulfonate esters. It has also been used as a crosslinking agent for proteins and peptides.

properties

IUPAC Name

1-methyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-3-4-14-6-7-8(15(9,12)13)5-11(2)10-7/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWLMWNTEWTNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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